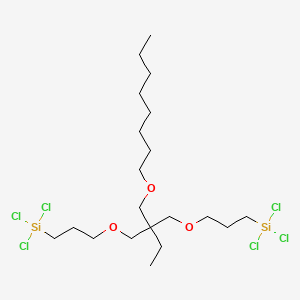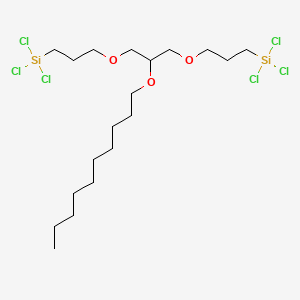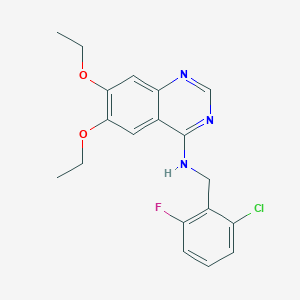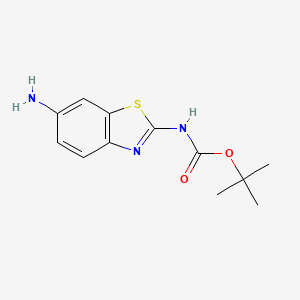
6-Aminobenzothiazol-2-yl tert-butyl carbamate
Descripción general
Descripción
6-Aminobenzothiazol-2-yl tert-butyl carbamate, also known as ABTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABTC is a carbamate derivative of 6-aminobenzothiazole, a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms. ABTC has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-Aminobenzothiazol-2-yl tert-butyl carbamate is not well understood, but it is believed to involve the formation of hydrogen bonds with the target molecule. The carbamate group in 6-Aminobenzothiazol-2-yl tert-butyl carbamate can form hydrogen bonds with the active site of enzymes, leading to the inhibition of their activity. 6-Aminobenzothiazol-2-yl tert-butyl carbamate can also form complexes with metal ions, which can affect their reactivity and function.
Biochemical and Physiological Effects:
6-Aminobenzothiazol-2-yl tert-butyl carbamate has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to be non-mutagenic and non-carcinogenic. 6-Aminobenzothiazol-2-yl tert-butyl carbamate has been shown to inhibit the growth of cancer cells in vitro, but its efficacy in vivo is yet to be determined. 6-Aminobenzothiazol-2-yl tert-butyl carbamate has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Aminobenzothiazol-2-yl tert-butyl carbamate has several advantages as a research tool, such as its fluorescent properties, low toxicity, and ease of synthesis. However, 6-Aminobenzothiazol-2-yl tert-butyl carbamate has some limitations, such as its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some assays.
Direcciones Futuras
6-Aminobenzothiazol-2-yl tert-butyl carbamate has several potential applications in scientific research, and future studies could focus on the following areas:
1. Development of 6-Aminobenzothiazol-2-yl tert-butyl carbamate-based enzyme inhibitors for the treatment of Alzheimer's disease and other neurological disorders.
2. Synthesis of 6-Aminobenzothiazol-2-yl tert-butyl carbamate-based metal complexes with enhanced anticancer activity.
3. Use of 6-Aminobenzothiazol-2-yl tert-butyl carbamate as a fluorescent probe for the detection of other metal ions in biological samples.
4. Development of 6-Aminobenzothiazol-2-yl tert-butyl carbamate-based polymers and materials with potential applications in drug delivery and tissue engineering.
5. Investigation of the mechanism of action of 6-Aminobenzothiazol-2-yl tert-butyl carbamate and its potential interactions with other molecules.
6. Optimization of the synthesis method of 6-Aminobenzothiazol-2-yl tert-butyl carbamate to improve its yield and purity.
In conclusion, 6-Aminobenzothiazol-2-yl tert-butyl carbamate is a versatile compound that has potential applications in various fields of scientific research. Its properties have been extensively studied, and its mechanism of action and potential applications are yet to be fully understood. Further studies in this area could lead to the development of new drugs, materials, and diagnostic tools.
Aplicaciones Científicas De Investigación
6-Aminobenzothiazol-2-yl tert-butyl carbamate has been used as a fluorescent probe for the detection of copper ions in biological samples. It has also been used as a ligand for the synthesis of metal complexes that exhibit anticancer activity. The carbamate group in 6-Aminobenzothiazol-2-yl tert-butyl carbamate makes it a potential candidate for the development of enzyme inhibitors, such as acetylcholinesterase inhibitors, which can be used in the treatment of Alzheimer's disease. 6-Aminobenzothiazol-2-yl tert-butyl carbamate has also been used as a precursor for the synthesis of other compounds, such as 6-aminobenzothiazole-based dyes and polymers.
Propiedades
IUPAC Name |
tert-butyl N-(6-amino-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQTMJUPMCBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-aminobenzo[d]thiazol-2-yl)carbamate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


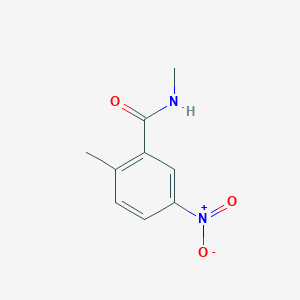

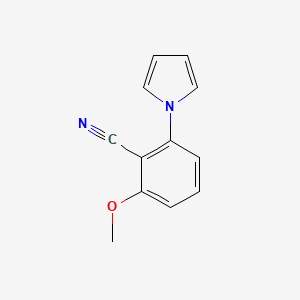
![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)
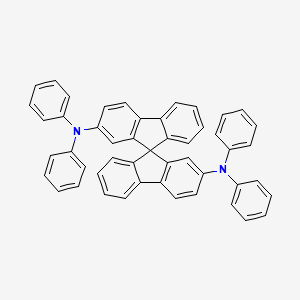
![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)

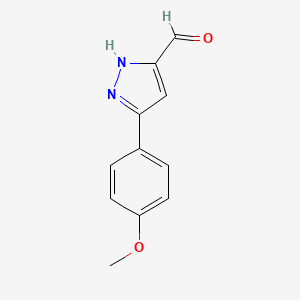
![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)
